molecular formula C13H16O3 B11888779 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B11888779
M. Wt: 220.26 g/mol
InChI Key: GBEXJEVJVPNCJM-UHFFFAOYSA-N
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Description

4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a chemical building block of interest in medicinal chemistry and organic synthesis. As part of the tetrahydronaphthalene (tetralin) family, this scaffold is frequently explored in drug discovery for its potential to interact with biological targets . Related tetralin-carboxylic acid compounds are known to serve as key intermediates in synthesizing more complex molecules and have been investigated for various pharmacological activities, including as inhibitors of bacterial ATP synthase, a target in anti-tuberculosis research . The ethoxy substituent on this core structure may be utilized to fine-tune the compound's electronic properties, lipophilicity, and overall binding affinity, making it a versatile intermediate for structure-activity relationship (SAR) studies. Researchers can employ this compound in the design and development of new therapeutic agents, leveraging its polycyclic framework. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

4-ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H16O3/c1-2-16-12-8-10(13(14)15)7-9-5-3-4-6-11(9)12/h7-8H,2-6H2,1H3,(H,14,15)

InChI Key

GBEXJEVJVPNCJM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC2=C1CCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Procedure

  • Stobbe Condensation :

    • React substituted benzophenone derivatives (e.g., 4-ethoxybenzophenone) with diethyl succinate in the presence of potassium tert-butoxide.

    • Yields 4,4-diaryl-3-ethoxycarbonyl-3-butenoic acid intermediates.

  • Reduction :

    • Treat the butenoic acid derivative with sodium amalgam (Na(Hg)) in aqueous NaOH to reduce the α,β-unsaturated ester to a saturated butanoic acid.

  • Cyclization :

    • Use polyphosphoric acid (PPA) at 90–100°C to induce intramolecular cyclization, forming the tetrahydronaphthalene ring.

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Stobbe CondensationKOtBu, diethyl succinate, reflux, 30 h60–70
ReductionNa(Hg), 2% NaOH, 0°C, 12 h70
CyclizationPPA, 90–100°C, 2 h65–75

Electrophilic substitution on a preformed tetralin core enables ethoxy group introduction.

Procedure

  • Tetralin Synthesis :

    • Catalytic hydrogenation of naphthalene derivatives (e.g., 2-ethoxy-naphthalene) over Pd/C under H₂ (50 psi) yields 5,6,7,8-tetrahydro-2-ethoxynaphthalene.

  • Carboxylation :

    • Direct carboxylation at the 2-position using CO₂ under Pd catalysis or Kolbe-Schmitt conditions (NaHCO₃, 150°C).

Table 2: Key Parameters for Carboxylation

SubstrateConditionsYield (%)Reference
5,6,7,8-Tetrahydro-2-ethoxynaphthaleneKolbe-Schmitt (NaHCO₃, 150°C)50–55

Electrochemical Decarboxylation-Cyclization

Electrochemical methods offer a catalyst-free route to tetralin derivatives.

Procedure

  • Substrate Preparation :

    • Synthesize 2-(4-ethoxybenzyl)benzoic acid via alkylation of benzoic acid derivatives.

  • Electrolysis :

    • Use a graphite anode and stainless-steel cathode in a biphasic solvent (DCM/HFIP) with Bu₄NPF₆ as electrolyte. Apply 7.5 mA current for 6 h to induce decarboxylation and cyclization.

Table 3: Electrochemical Optimization

ParameterOptimal ValueYield (%)Reference
SolventDCM/HFIP (14:1 v/v)82
Current Density5 mA/cm²82
Charge Passed2 F/mol82

Hydrolysis of Ethyl 4-Ethoxytetralin-2-carboxylate

Ester hydrolysis provides a straightforward route to the carboxylic acid.

Procedure

  • Ester Synthesis :

    • React 4-ethoxytetralin-2-carbonyl chloride with ethanol to form the ethyl ester.

  • Hydrolysis :

    • Treat the ester with 2N NaOH in refluxing methanol for 4 h, followed by acidification with HCl.

Table 4: Hydrolysis Efficiency

EsterConditionsYield (%)Reference
Ethyl 4-ethoxytetralin-2-carboxylate2N NaOH, MeOH, reflux95

Functional Group Interconversion from Nitriles

Nitrile intermediates can be converted to carboxylic acids via hydrolysis.

Procedure

  • Nitrile Synthesis :

    • Introduce a cyano group at the 2-position via SNAr reaction using CuCN on 4-ethoxy-2-bromotetralin.

  • Hydrolysis :

    • Reflux the nitrile with 6N HCl for 12 h to yield the carboxylic acid.

Table 5: Nitrile Hydrolysis Conditions

SubstrateAcid StrengthTime (h)Yield (%)Reference
4-Ethoxy-2-cyano-tetralin6N HCl1285

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, aldehydes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Substituent Variations and Pharmacological Activities

The table below compares 4-ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with structurally related compounds, emphasizing substituent effects on biological activity:

Compound Name Substituents Key Activities References
4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid Ethoxy (C4), carboxylic acid (C2) Not explicitly reported in evidence; inferred structural similarity suggests potential enzyme inhibition or receptor modulation.
6-(1-Imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (DP-1904) Imidazolylmethyl (C6), carboxylic acid (C2) Potent thromboxane synthetase inhibitor (>98% TXB2 suppression at 1 h, long-acting) .
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid Ketone (C5), carboxylic acid (C2) Intermediate in synthetic pathways; used to generate derivatives with tumor inhibitory activity .
Ethyl 6,7,8,9-tetrahydro-4-hydroxybenzo[g]quinoline-3-carboxylate (8) Hydroxyquinoline ring fused to tetrahydronaphthalene, ester (C3) Tumor inhibitory activity against HepG-2 liver cancer cells, comparable to doxorubicin .
(E)-6-(4-Methylbenzylidene)-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid Benzylidene (C6), ketone (C5), carboxylic acid (C2) Firefly luciferase inhibitor; highlights substituent-driven enzyme specificity .
3-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid Fluorine (C3), ketone (C5), carboxylic acid (C2) Enhanced metabolic stability due to fluorine; potential for targeted therapies .

Physicochemical and Pharmacokinetic Differences

  • Solubility and Stability: The ethoxy group in the target compound may improve lipophilicity compared to polar substituents like hydroxyl or amino groups (e.g., 8-amino derivatives in ). However, carboxylic acid at C2 ensures some aqueous solubility .
  • Metabolism : Compounds like DP-1904 are rapidly absorbed and excreted renally (52% unchanged in urine), while ethoxy-substituted derivatives may undergo slower hepatic metabolism due to ethoxylation .
  • Synthetic Accessibility : Synthesis of ethoxy derivatives likely parallels methods for similar compounds, such as Gosku’s reduction of dimethoxynaphthalene precursors (42% yield, ), but requires ethoxylation at C4 .

Key Research Findings

Structural-Activity Relationships (SAR)

  • Position 2 : The carboxylic acid group is critical for hydrogen bonding in enzyme active sites, as seen in DP-1904’s interaction with thromboxane synthetase .

Biological Activity

4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (C13H16O3) is a compound belonging to the class of naphthalene derivatives. Its unique structure imparts various biological activities that have been the subject of recent research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H16O3
  • Molecular Weight : 220.26 g/mol
  • CAS Number : 791118-18-8
  • Structure : Chemical Structure

The biological activity of 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Activity

Recent studies have demonstrated that 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid exhibits antimicrobial properties against various pathogens. For instance:

  • Bacterial Inhibition : The compound showed significant inhibition against Gram-positive and Gram-negative bacteria in vitro.
  • Fungal Activity : It also displayed antifungal activity against common fungal strains.

Anti-inflammatory Effects

Research indicates that this compound may have anti-inflammatory effects. In vitro assays have shown:

  • Reduction in pro-inflammatory cytokines.
  • Inhibition of inflammatory pathways such as NF-kB.

Anticancer Potential

There is emerging evidence of the anticancer potential of 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. Studies have reported:

  • Cell Proliferation Inhibition : Significant reduction in cell viability in various cancer cell lines.
  • Apoptosis Induction : Mechanistic studies suggest that the compound may induce apoptosis through mitochondrial pathways.

Case Studies

StudyFindings
Study 1 Investigated the antimicrobial properties and found effective inhibition against Staphylococcus aureus and E. coli.
Study 2 Explored anti-inflammatory effects and demonstrated significant suppression of TNF-alpha production in macrophages.
Study 3 Analyzed anticancer activity and reported IC50 values indicating potent cytotoxic effects on breast cancer cell lines.

Research Findings

  • A study published in the Journal of Medicinal Chemistry highlighted the structure–activity relationship (SAR) of naphthalene derivatives, including 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. The findings suggested that modifications to the ethoxy group could enhance biological activity .
  • Another research article focused on the antioxidant properties of naphthalene derivatives and indicated that this compound could effectively scavenge free radicals .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid in laboratory settings?

  • Methodological Answer : A common approach involves functionalizing the tetrahydronaphthalene core via Friedel-Crafts alkylation or acylation, followed by ethoxy group introduction using ethylating agents (e.g., ethyl bromide) under basic conditions. For carboxylic acid formation, oxidation of methyl esters (using KMnO₄ or CrO₃) or carboxylation via CO₂ insertion can be employed, as seen in analogous naphthalene derivatives . Purification typically requires column chromatography with silica gel and hexane/ethyl acetate gradients.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and NMR (¹H/¹³C) to confirm regiochemistry. For example, the ethoxy group’s protons appear as a quartet (~δ 1.3–1.5 ppm for CH₃ and δ 3.4–3.8 ppm for OCH₂), while the carboxylic acid proton is typically absent in D₂O-exchanged spectra. Mass spectrometry (ESI or EI) validates molecular weight .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound is light-sensitive due to the naphthalene core; store in amber glass under inert gas (N₂/Ar) at −20°C. Degradation can occur via oxidation of the ethoxy group or decarboxylation under acidic conditions. Stability assays (e.g., TLC or HPLC monitoring over 48 hours) are recommended to establish shelf-life .

Advanced Research Questions

Q. How does the ethoxy group influence the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer : The ethoxy group acts as an electron-donating substituent, directing electrophiles (e.g., nitration, halogenation) to the para and ortho positions relative to itself. Competitive pathways may arise due to the tetrahydro ring’s reduced aromaticity. Computational modeling (DFT) can predict regioselectivity, while LC-MS tracks reaction intermediates .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Discrepancies often stem from impurities (e.g., residual solvents or isomers) or assay variability (e.g., cell line differences). Reproduce results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and validate purity via 2D-NMR (HSQC, COSY) . Controlled studies with standardized batches are critical.

Q. What enzymatic systems are suitable for biocatalytic modifications of this compound?

  • Methodological Answer : Cytochrome P450 enzymes (e.g., CYP199A2) can oxidize the tetrahydro ring, while esterases or lipases (e.g., Candida antarctica lipase B) enable selective hydrolysis of esters to carboxylic acids. Reaction optimization requires pH-stat titration and cofactor recycling systems (e.g., NADPH for oxidases) .

Q. What strategies optimize regioselectivity during ethoxy group introduction?

  • Methodological Answer : Use directing groups (e.g., boronic esters) to pre-functionalize the naphthalene ring. Alternatively, employ transition-metal catalysts (Pd/Cu) for cross-coupling reactions. Kinetic studies under varying temperatures (25–80°C) and solvent polarities (DMF vs. THF) can fine-tune selectivity .

Q. How do solvent effects impact the compound’s solubility and reaction yields?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions (e.g., ester hydrolysis). Use Hansen solubility parameters to screen solvents. For coupling reactions, mixed solvents (e.g., THF/H₂O) balance solubility and reactivity .

Key Research Gaps

  • Stereochemical Effects : The tetrahydro ring’s conformation may influence biological activity, but chiral resolution methods (e.g., chiral HPLC) are understudied.
  • Metabolite Profiling : LC-HRMS/MS is needed to identify degradation products in physiological conditions.

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